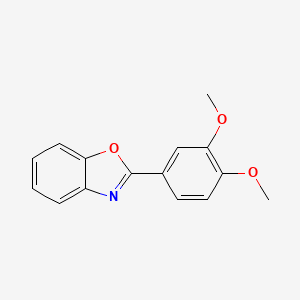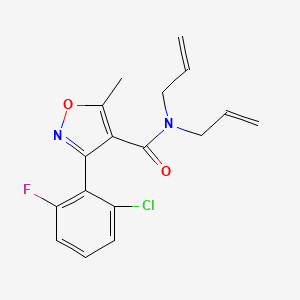![molecular formula C16H22O3 B5227811 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione](/img/structure/B5227811.png)
3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione, also known as MPBD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPBD is a small molecule that can be synthesized through several methods, and its mechanism of action is still being explored.
Wirkmechanismus
The mechanism of action of 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione is still being explored. However, studies have shown that 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes, including muscle contraction and cognitive function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic benefits.
Biochemical and Physiological Effects:
3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione has been shown to have various biochemical and physiological effects. In animal studies, 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione has been found to improve cognitive function and memory retention. 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione has also been shown to have antioxidant and anti-inflammatory properties, which may have therapeutic benefits in various diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione has several advantages for lab experiments, including its small size and ease of synthesis. However, 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione also has limitations, such as its low solubility in water and potential toxicity. Careful handling and purification are necessary to ensure the safety and quality of experiments involving 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione.
Zukünftige Richtungen
There are several future directions for the study of 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione. One direction is the investigation of its potential as a drug candidate for various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the exploration of its applications in material science, such as the synthesis of novel polymers and nanoparticles. Additionally, the development of new synthesis methods for 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione may lead to higher yields and improved purity.
In conclusion, 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione and its applications in various fields.
Synthesemethoden
3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione can be synthesized through several methods, including the reaction of 4-methylphenol with 3-chloro-2,4-pentanedione in the presence of a base, such as potassium carbonate. Another method involves the reaction of 4-methylphenol with 3-bromo-2,4-pentanedione in the presence of a palladium catalyst. The yield of 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione can vary depending on the method used, and purification is usually necessary to obtain a high-quality product.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione has been investigated for its potential as a drug candidate due to its ability to inhibit the activity of certain enzymes. In material science, 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione has been used as a precursor for the synthesis of various polymers and nanoparticles. In analytical chemistry, 3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione has been utilized as a reagent for the detection of metal ions.
Eigenschaften
IUPAC Name |
3-[4-(4-methylphenoxy)butyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-12-7-9-15(10-8-12)19-11-5-4-6-16(13(2)17)14(3)18/h7-10,16H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAIZEWLHBESBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCC(C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate](/img/structure/B5227740.png)
![N-{1-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5227747.png)
![N-methyl-2-(2-phenylethyl)-N-[3-(1-pyrrolidinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5227769.png)


![ethyl 5-acetyl-4-methyl-2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5227804.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-(1H-imidazol-1-yl)-N-methylbenzamide](/img/structure/B5227818.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5227822.png)
![N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5227830.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5227836.png)
![6-methyl-5-{5-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5227839.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5227844.png)
![1-(4-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5227845.png)